Glochidioboside

Description

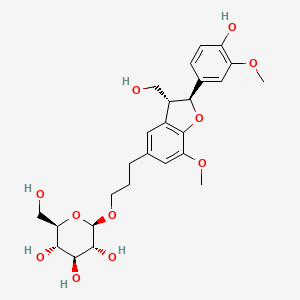

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H34O11 |

|---|---|

Molecular Weight |

522.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[3-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H34O11/c1-33-18-10-14(5-6-17(18)29)24-16(11-27)15-8-13(9-19(34-2)25(15)37-24)4-3-7-35-26-23(32)22(31)21(30)20(12-28)36-26/h5-6,8-10,16,20-24,26-32H,3-4,7,11-12H2,1-2H3/t16-,20+,21+,22-,23+,24+,26+/m0/s1 |

InChI Key |

DVWKMCPPEMUHBE-KUCLMONLSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)CCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CCCOC4C(C(C(C(O4)CO)O)O)O |

Synonyms |

glochidioboside |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Distribution of Glochidioboside

Isolation and Identification from Botanical Sources

The discovery and subsequent identification of Glochidioboside have been the result of meticulous phytochemical investigations of various plant materials. These studies have not only confirmed its presence but also provided insights into the chemical profile of the source plants.

Sambucus williamsii (Jiegumu) as a Primary Source

Sambucus williamsii Hance, commonly known as Jiegumu in traditional Chinese medicine, is a significant botanical source of this compound. nih.gov Phytochemical analyses of this plant have led to the isolation and characterization of this compound along with other lignans (B1203133). nih.gov The presence of this compound contributes to the complex chemical makeup of S. williamsii, which is also rich in terpenoids and phenolic acids. nih.govnih.gov

Investigations in Glochidion Species

The genus Glochidion has proven to be a rich source of diverse phytochemicals, including this compound. researchgate.net Several species within this genus have been found to contain this compound, often alongside a variety of other secondary metabolites.

Research on the leaves of Glochidion obovatum has led to the successful isolation of this compound. researchgate.netresearchgate.net In these studies, this compound was identified as a glucoside of (7S, 8R)-dihydrodehydrodiconiferyl alcohol. researchgate.netdntb.gov.ua This identification was achieved through detailed spectroscopic analysis. researchgate.net

Glochidion zeylanicum is another species within the genus that has been reported to contain this compound. nih.gov The leaves of this plant have been a subject of phytochemical studies, which have revealed a diverse array of compounds, including various glucosides. nih.govnih.gov The presence of this compound in G. zeylanicum underscores the chemical diversity within the Glochidion genus. researchgate.net

Methanolic extracts of the leaves of Glochidion obliquum have also been found to contain this compound. nih.gov Phytochemical investigations of this plant have resulted in the isolation of several known compounds, with this compound being one of the identified constituents. researchgate.netnih.gov

Detection in Diverse Plant Genera

Beyond the Sambucus and Glochidion genera, this compound has been reported in other plant taxa. Notably, its presence has been documented in Litsea glutinosa, a plant belonging to the Lauraceae family. nih.gov This finding suggests a broader, albeit still limited, distribution of this compound in the plant kingdom.

| Plant Species | Family | Plant Part |

| Sambucus williamsii | Adoxaceae | Not specified in sources |

| Glochidion obovatum | Phyllanthaceae | Leaves |

| Glochidion zeylanicum | Phyllanthaceae | Leaves |

| Glochidion obliquum | Phyllanthaceae | Leaves |

| Litsea glutinosa | Lauraceae | Not specified in sources |

Litsea glutinosa Chemical Components

Litsea glutinosa, a member of the Lauraceae family, is recognized for its diverse array of phytochemicals. Investigations into the leaves of Litsea glutinosa have revealed the presence of numerous secondary metabolites, including alkaloids, flavonoids, glycosides, phenols, saponins, tannins, and terpenoids. researchgate.netscispace.com Further analysis has identified specific compounds such as the flavonoids naringenin (B18129) and quercetin, along with various glucosides. rjptonline.org Methanolic extracts of the bark have also been a subject of study, revealing its chemical richness. nih.gov

While extensive phytochemical screening has been conducted on various parts of the plant, identifying a wide range of compound classes, the presence of this compound has not been specifically reported in the available research. The plant is a known source of alkaloids like N-methylactinodaphnine and boldine, as well as other compounds including pubinernoid A, vomifoliol, and daucosterol. rjptonline.orgsdu.edu.cn

Table 1: Selected Chemical Components Identified in Litsea glutinosa

| Compound Class | Specific Compounds Identified |

| Alkaloids | Boldine, Isoboldine, N-methylactinodaphnine rjptonline.org |

| Flavonoids | Naringenin, Naringin, Kaempferol-3-glucoside, Quercetin rjptonline.org |

| Terpenoids | Vomifoliol sdu.edu.cn |

| Steroids | Daucosterol sdu.edu.cn |

| Other | Pubinernoid A, Atroside sdu.edu.cn |

Pterospermum semisagittatum Extract Analysis

Pterospermum semisagittatum, belonging to the Sterculiaceae family, has been analyzed for its chemical constituents. ingentaconnect.com Phytochemical screening of the leaves indicates the presence of various secondary metabolites such as steroids, glycosides, tannins, flavonoids, saponins, and alkaloids. abap.co.in

A key finding from the analysis of a methanol (B129727) extract of Pterospermum semisagittatum leaves was the isolation of three specific compounds. ingentaconnect.comnih.gov One of these was identified as (7S,8R)-dihydrodehydrodiconiferyl alcohol-9'-O-β-d-glucopyranoside. ingentaconnect.comnih.gov This compound is significant because this compound is known to be a glucoside of (7S, 8R)-dihydrodehydrodiconiferyl alcohol. ingentaconnect.com This indicates the presence of this compound in this plant species. In addition to this neolignan glucoside, two new megastigmane glycosides were also isolated from the extract. nih.gov

Table 2: Compounds Isolated from the Methanol Extract of Pterospermum semisagittatum Leaves

| Compound Name | Compound Type |

| (7S,8R)-dihydrodehydrodiconiferyl alcohol-9'-O-β-d-glucopyranoside (this compound) | Neolignan Glycoside |

| 10-hydroxy-4,7-megastigmadien-3-one-9-O-β-d-glucopyranoside | Megastigmane Glycoside |

| 9-hydroxy-4,7-megastigmadien-3-one-10-O-β-d-glucopyranoside | Megastigmane Glycoside |

Boehmeria nivea Leaves as a Source

Boehmeria nivea, commonly known as ramie, is a plant in the Urticaceae family. Its leaves have been a subject of phytochemical investigation to identify bioactive compounds. nih.gov Studies have confirmed the presence of this compound in the leaves of this plant. nih.gov

In one study, researchers investigated the immunomodulatory effects of B. nivea leaf extracts and worked to isolate and identify the chemical components from the active n-butanol extract. nih.gov Among the eight compounds identified from this active extract was the neolignan, this compound. nih.gov Other compounds identified in the same extract included protocatechuic acid, eugenyl O-β-apiofuranosyl-(1′′ → 6′)-O-β-glucopyranoside, and hydroxytyrosol (B1673988) 4-β-d-glucoside. nih.gov The leaves are also known to contain flavonoids, simple phenols, sterols, and terpenoids. nih.gov

Table 3: Selected Compounds Identified from the n-Butanol Extract of Boehmeria nivea Leaves

| Compound Name | Compound Type |

| This compound | Neolignan |

| Protocatechuic acid | Phenolic |

| Eugenyl O-β-apiofuranosyl-(1′′ → 6′)-O-β-glucopyranoside | |

| Hydroxytyrosol 4-β-d-glucoside | |

| Cimidahurinine | |

| Ethyl β-fructopyranoside | Sugar Derivative |

| Ethyl α-d-glucopyranoside | Sugar Derivative |

| Glycerol | Sugar Derivative |

Forsythiae Fructus Phytochemistry

Forsythiae Fructus, the dried fruit of Forsythia suspensa, is a well-studied herb in traditional medicine. nih.gov Extensive phytochemical analyses have identified a vast number of compounds from this source. A comprehensive review has cataloged a total of 321 compounds from Forsythiae Fructus. nih.gov

These compounds are categorized into various classes, including phenylethanoid glycosides, lignans, flavonoids, diterpenoids, and triterpenoids. nih.gov Within this extensive list of identified phytochemicals, this compound is explicitly mentioned as one of the constituents. nih.gov Phenylethanoid glycosides, such as forsythoside (B13851194) A, are considered major bioactive components of Forsythiae Fructus. nih.gov The phytochemistry also includes a significant number of lignans and flavonoids. nih.govnih.gov

Table 4: Major Classes of Chemical Constituents in Forsythiae Fructus

| Compound Class | Number of Compounds Identified |

| Phenylethanoid glycosides | 51 |

| Lignans | 50 |

| Volatiles | 52 |

| Organic acids | 28 |

| Triterpenoids | 27 |

| Flavonoids | 19 |

| Diterpenoids | 19 |

Structural Elucidation and Chemical Classification of Glochidioboside

Advanced Spectroscopic Approaches for Structure Determination

The primary tools for elucidating the structure of Glochidioboside have been Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide complementary information that, when combined, allows for a comprehensive and unambiguous assignment of the compound's constitution and stereochemistry.

NMR spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the structure of this compound.

The ¹H NMR spectrum of this compound reveals characteristic signals for various protons within the molecule. For instance, it displays resonances for a 1,3,4-trisubstituted benzene (B151609) ring and a 1,3,4,5-tetrasubstituted benzene ring. nih.gov Additionally, signals corresponding to an oxygenated methine, an anomeric proton of a sugar moiety, and methoxy (B1213986) groups are observed. nih.gov

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum of a related compound showed 25 carbon signals, which included aromatic carbons and six carbons corresponding to a glucose unit. nih.gov These initial 1D NMR data suggest that this compound is a dihydrobenzofuran neolignan glycoside. nih.gov

Table 1: ¹H NMR Spectroscopic Data for a Compound Similar to this compound

| Position | Chemical Shift (δH) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 2 | 7.00 | d | 1.9 |

| 5 | 6.78 | d | 8.1 |

| 6 | 6.87 | dd | 8.1, 1.9 |

| 2' | 6.62 | brs | |

| 6' | 6.65 | brs | |

| 7 | 5.51 | d | 6.1 |

| 1'' | 4.27 | d | 7.8 |

| 3-OCH₃ | 3.84 | s |

Data adapted from a study on a structurally similar compound. nih.gov

Table 2: ¹³C NMR Spectroscopic Data for a Compound Similar to this compound

| Position | Chemical Shift (δC) in ppm |

| 1 | 133.7 |

| 2 | 109.1 |

| 3 | 147.6 |

| 4 | 145.9 |

| 5 | 114.6 |

| 6 | 118.2 |

| 1' | 135.2 |

| 2' | 115.8 |

| 3' | 140.4 |

| 4' | 145.1 |

| 5' | 128.3 |

| 6' | 115.3 |

| 1'' | 103.0 |

| 2'' | 73.7 |

| 3'' | 76.7 |

| 4'' | 70.2 |

| 5'' | 76.5 |

| 6'' | 61.3 |

Data adapted from a study on a structurally similar compound. nih.gov

To establish the connectivity between protons and carbons and to determine the spatial relationships between atoms, a suite of two-dimensional NMR experiments is employed. researchgate.netprinceton.eduhuji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.netprinceton.eduhuji.ac.il Analysis of COSY spectra helps to piece together the spin systems within the molecule, such as the protons on the aromatic rings and the sugar moiety. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the relative stereochemistry of the molecule. mdpi.comnih.gov For instance, in a related compound, the absence of a significant NOE between H-7 and H-8 helped to establish a trans relative configuration. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. princeton.eduhuji.ac.il It allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. princeton.eduhuji.ac.il This is a powerful tool for connecting different fragments of the molecule. For example, HMBC correlations have been used to confirm the location of the glucose unit and methoxy groups in structurally similar compounds. nih.gov

Through the combined analysis of these 1D and 2D NMR experiments, the planar structure and relative configuration of this compound can be confidently established.

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound.

While less common for large, non-volatile molecules like glycosides, Electron Ionization Mass Spectrometry (EI-MS) can sometimes provide fragmentation patterns that offer clues about the structure of the aglycone portion of the molecule after the sugar has been cleaved.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally labile molecules like this compound. uzh.chmdpi.comuzh.ch This method allows for the accurate determination of the molecular formula by providing a precise mass measurement of the molecular ion. For instance, in the analysis of a related compound, HR-ESI-MS was used to determine the molecular formula as C₁₇H₂₄O₁₀ based on the [M + Na]⁺ ion peak. nih.gov This precise mass measurement is critical for confirming the elemental composition derived from NMR data.

Mass Spectrometry (MS) Techniques

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS)

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) is a crucial tool for determining the precise molecular weight and elemental composition of a compound. In the analysis of this compound, HRFABMS provided a pseudomolecular ion peak [M+Na]⁺. This observation was instrumental in establishing the molecular formula as C₂₆H₃₄O₁₁ ingentaconnect.com. This formula indicates a total of 37 heavy atoms and an aromatic ring count of two naturalproducts.net. A related compound, aleuritiside A, which differs by the substitution of a hydroxyl group for a methoxy group, showed a corresponding [M+Na]⁺ peak that led to its molecular formula of C₂₅H₃₂O₁₁ nih.gov.

Table 1: HRFABMS Data for this compound and a Related Compound

| Compound | Ion Peak | Molecular Formula |

| This compound | [M+Na]⁺ | C₂₆H₃₄O₁₁ |

| Aleuritiside A | [M+Na]⁺ | C₂₅H₃₂O₁₁ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about the electronic transitions and the presence of chromophores. Chromophores are parts of a molecule that absorb light and often indicate the presence of conjugated systems, such as aromatic rings and double bonds msu.edutechnologynetworks.com. The UV-Vis spectrum of a compound is typically presented as a plot of absorbance versus wavelength upi.edu. The presence of aromatic rings in this compound, as suggested by its molecular formula, would result in characteristic absorption bands in the UV region vscht.cz. For instance, benzene, a simple aromatic compound, exhibits a strong absorption band (K-band) around 204 nm and a weaker, fine-structured band (B-band) near 254 nm upi.edu. The specific absorption maxima (λmax) for this compound would reveal the nature and extent of its conjugated systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule vscht.czmasterorganicchemistry.com. The IR spectrum shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) corresponding to the vibrational energies of different bonds masterorganicchemistry.com. The analysis of this compound's structure reveals the presence of several key functional groups that would produce characteristic IR absorptions. These include hydroxyl (-OH) groups, which typically show a broad absorption band in the region of 3200-3600 cm⁻¹, and aromatic C=C bonds, which give rise to absorptions in the 1400-1600 cm⁻¹ range vscht.cz. Additionally, the C-O stretching vibrations from the ether linkages and alcohol groups would be expected in the 1000-1300 cm⁻¹ region. For example, a related phenolic glycoside exhibited IR absorption bands at 3321 cm⁻¹ (hydroxyl) and 1675 cm⁻¹ (carbonyl) nih.gov.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (O-H stretch) | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 |

| Aromatic C=C stretch | 1400-1600 |

| C-O stretch (ethers, alcohols) | 1000-1300 |

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules jascoinc.comwikipedia.org. This technique is particularly valuable for determining the absolute configuration of stereocenters nih.govrsc.org. This compound possesses several chiral centers, including those in the dihydrobenzofuran ring system and the glucose moiety. The CD spectrum of this compound would exhibit specific Cotton effects (positive or negative peaks) at particular wavelengths, which can be correlated to its stereochemistry. For instance, the absolute configuration of the related compound aleuritiside A was determined as 7S, 8R based on its CD spectrum, which showed positive Cotton effects at 292 and 248 nm and a negative Cotton effect at 221 nm nih.gov. This established a trans relative configuration between the protons at C-7 and C-8 nih.gov. The CD spectrum of this compound is expected to be a key piece of evidence in confirming its (7S, 8R) configuration researchgate.netresearchgate.net.

Structural Categorization within Natural Products

Based on its elucidated structure, this compound is classified within specific families of natural products.

Identification as a Glucoside Derivative

This compound is categorized as a glucoside, which is a type of glycoside where the sugar component is glucose ontosight.ai. Glycosides are compounds in which a sugar molecule is bonded to a non-sugar moiety, known as an aglycone, through a glycosidic bond ontosight.ai. In this compound, a β-D-glucopyranose unit is attached to the aglycone at the 9'-position researchgate.net. The presence of the glucose moiety is confirmed by analytical techniques and its classification as a glycoside is noted in natural product databases naturalproducts.net.

Characterization as a Dihydrodehydrodiconiferyl Alcohol Derivative

The aglycone portion of this compound is identified as a derivative of dihydrodehydrodiconiferyl alcohol. This places this compound in the lignan (B3055560) or, more specifically, the neolignan class of natural products researchgate.netresearchgate.net. The core structure is a dihydrobenzofuran neolignan nih.gov. Lignans (B1203133) are a large group of phenolic compounds formed by the oxidative coupling of two phenylpropanoid units. The specific structure of dihydrodehydrodiconiferyl alcohol features a dihydrobenzofuran ring system formed from the coupling of two coniferyl alcohol units. This compound is specifically the 9'-O-β-D-glucopyranoside of (7S,8R)-dihydrodehydrodiconiferyl alcohol ingentaconnect.comresearchgate.netresearchgate.net.

Biosynthesis and Chemical Modification Research of Glochidioboside

Proposed Biosynthetic Pathways in Plant Systems

Glochidioboside is structurally identified as (7S,8R)-dihydro-dehydrodiconiferyl alcohol-9'-O-β-D-glucopyranoside. ingentaconnect.com Its biosynthesis in plants, while not elucidated in its entirety for this specific molecule, is proposed to follow the established pathways for 8-5'-linked neolignans. rsc.orgrsc.org The core aglycone, dihydrodehydrodiconiferyl alcohol, is believed to derive from the oxidative coupling of two coniferyl alcohol units, which are themselves products of the well-established phenylpropanoid pathway. rsc.orgrsc.org

The proposed biosynthetic scheme initiates with the enzymatic oxidation of coniferyl alcohol, catalyzed by enzymes such as laccases or peroxidases, to generate phenoxy radicals. rsc.orgscielo.br These radicals then undergo a bimolecular coupling. Specifically, an 8-5' linkage between two coniferyl alcohol radicals leads to the formation of a key intermediate, a p-quinone methide. rsc.orgrsc.org This intermediate subsequently undergoes an intramolecular cyclization, which establishes the characteristic dihydrobenzofuran core. The final step in the formation of the aglycone involves an enzymatic reduction of the allylic alcohol side chain to yield dihydrodehydrodiconiferyl alcohol. rsc.orgrsc.org

The biosynthesis of this compound is completed by the glycosylation of the dihydrodehydrodiconiferyl alcohol core. This involves the attachment of a glucose molecule at the 9'-hydroxyl group, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT). This final step confers greater water solubility to the molecule.

Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of this compound

| Compound Name | Role in Pathway |

| Phenylalanine | Primary precursor from the shikimic acid pathway rsc.org |

| Cinnamic Acid | Intermediate formed by deamination of phenylalanine rsc.org |

| p-Coumaric Acid | Hydroxylated intermediate rsc.org |

| Coniferyl Alcohol | Monolignol unit that undergoes dimerization rsc.org |

| p-Quinone Methide | Key intermediate formed after radical coupling rsc.orgrsc.org |

| Dihydrodehydrodiconiferyl alcohol | Aglycone core of this compound rsc.org |

| UDP-Glucose | Activated sugar donor for glycosylation |

Research on Synthetic Accessibility of this compound Core Structures

The chemical synthesis of this compound's core aglycone, (rac)-trans-dihydrodehydrodiconiferyl alcohol, has been successfully achieved, providing a foundation for further chemical studies and analogue development. Research has focused on methods that can efficiently construct the dihydrobenzofuran skeleton.

One notable approach mimics the proposed biosynthetic pathway through the oxidative coupling of phenylpropanoid precursors. chemrxiv.orgscielo.brresearchgate.net The oxidative coupling of methyl ferulate, a derivative of ferulic acid, using silver(I) oxide as an oxidant, has been shown to produce the dihydrobenzofuran core in a single step. scielo.br Researchers have worked on optimizing this reaction, for instance, by using acetonitrile (B52724) as a solvent to reduce reaction times significantly. chemrxiv.orgresearchgate.net

Another concise and effective synthetic route involves a rhodium-catalyzed intramolecular C-H insertion. rsc.orgrsc.orgresearchgate.net This strategy begins with the coupling of two appropriately functionalized aromatic precursors. Subsequent chemical modifications, including a Wittig reaction, oxidation, and methylation, lead to a diazo intermediate. rsc.org The key C-H insertion step, catalyzed by Rh₂(S-DOSP)₄, facilitates the formation of the dihydrobenzofuran ring system, yielding the desired core structure after further reduction steps. rsc.orgresearchgate.net

These synthetic methodologies provide access to the racemic mixture of the dihydrodehydrodiconiferyl alcohol core. The development of enantioselective syntheses remains an area for future research to specifically obtain the naturally occurring (7S,8R) stereoisomer.

Derivatization Strategies for Structural Analogue Generation

The generation of structural analogues of this compound is a key strategy for exploring structure-activity relationships. While specific derivatization of this compound itself is not extensively reported, strategies can be inferred from the synthesis of related neolignans and general practices in natural product chemistry. researchgate.net

Derivatization can be approached in several ways:

Modification of Precursors: The synthetic routes to the aglycone allow for the use of modified starting materials. By using substituted phenylpropanoid precursors in the oxidative coupling reaction or in the multi-step synthesis involving C-H insertion, analogues with different substitution patterns on the aromatic rings can be generated. rsc.orgresearchgate.net

Modification of the Aglycone: The synthesized dihydrodehydrodiconiferyl alcohol core possesses several hydroxyl groups that are amenable to chemical modification before the final glycosylation step. These modifications could include:

Alkylation/Acylation: Introducing different alkyl or acyl groups at the phenolic or aliphatic hydroxyl functions can alter the lipophilicity and steric properties of the molecule. Acetylation, for example, is a common derivatization technique used to protect hydroxyl groups or to aid in the purification of related compounds. ingentaconnect.com

Halogenation: The introduction of halogen atoms onto the aromatic rings can significantly impact the electronic properties and metabolic stability of the compound.

Varying the Glycosidic Moiety: Instead of glucose, other sugar units could be attached to the aglycone. This can be achieved through chemo-enzymatic methods, utilizing different glycosyltransferases and sugar donors to create a library of glyco-analogs. researchgate.net Chemical glycosylation methods can also be employed to attach non-natural sugar moieties. For instance, studies on other phenolic glycosides have involved acid hydrolysis to remove the sugar, followed by the potential for re-glycosylation with different sugars. tandfonline.com

These strategies provide a framework for the systematic exploration of the chemical space around this compound, enabling the generation of novel analogues for biological evaluation.

Biological Activities and Mechanistic Investigations of Glochidioboside

Antifungal Activity and Membrane-Disruptive Mechanisms

Studies have demonstrated that glochidioboside exhibits notable antifungal activity. nih.govbioseek.eu The primary mode of action identified is its ability to disrupt the structural and functional integrity of the fungal plasma membrane. nih.gov This membrane-centric mechanism distinguishes its action and has been explored through various biophysical and cellular assays.

This compound has shown effectiveness against the pathogenic fungus Candida albicans. nih.govnih.gov Research confirms its antifungal effect, highlighting its potential as a phytochemical agent against this common human pathogen. nih.govbioseek.eu The activity of this compound against C. albicans is significant as this yeast is a major cause of opportunistic infections. The compound exerts its antifungal action with minimal hemolytic effect on human red blood cells, suggesting a degree of selectivity for fungal cells. nih.govbioseek.eu

The antifungal mechanism of this compound is centered on its interaction with the fungal cell membrane. nih.gov Investigations have confirmed that the compound induces significant damage to the plasma membrane, leading to a cascade of events that culminate in cell death. nih.govbioseek.eu

To investigate the effect of this compound on membrane potential, researchers have utilized fluorescent dyes that are sensitive to changes in transmembrane potential. nih.gov The dye 3,3'-dipropylthiacarbocyanine iodide [DiSC3(5)] was used to monitor the membrane potential of C. albicans cells. nih.govbioseek.eu Treatment with this compound was found to induce membrane depolarization, a key indicator of compromised membrane function. nih.gov This disruption of the electrochemical gradient across the fungal membrane is an early event in its antifungal action.

The ability of this compound to permeabilize the fungal cell membrane has been confirmed using fluorescent probes such as propidium (B1200493) iodide (PI). nih.govbioseek.eu PI is a dye that can only enter cells with compromised membranes. frontiersin.org Studies showed that exposure to this compound led to the uptake of PI by C. albicans, confirming that the compound increases membrane permeability. nih.govbioseek.eu Further evidence was provided by observing the influx of different-sized fluorescent dyes, including calcein (B42510), FD4, and FD10, into the fungal cells. nih.gov

The membrane-disruptive action of this compound has been characterized as a pore-forming mechanism. nih.govnih.gov By using model membranes, such as calcein-encapsulating large unilamellar vesicles (LUVs), and assessing the leakage of fluorescent molecules of varying sizes, the dimensions of these pores have been estimated. nih.govbioseek.eu The pores formed by this compound in the fungal membrane are reported to have radii between 1.4 and 2.3 nanometers. nih.govnih.gov This pore formation leads to the uncontrolled passage of ions and small molecules, disrupting cellular homeostasis.

The profound damage inflicted on the cell membrane by this compound results in visible changes to fungal cell morphology. nih.gov Three-dimensional (3D) flow cytometric analysis has been employed to observe these alterations. nih.govbioseek.eu Following treatment with this compound, C. albicans cells were observed to undergo shrinkage, a direct consequence of the loss of intracellular contents and integrity due to membrane damage. nih.govbioseek.eu

Compound Names Mentioned

Fungal Cell Membrane Perturbation Studies

Antibacterial Activity and Cytoplasmic Membrane Perturbation

This compound demonstrates significant antibacterial effects through a mechanism that involves the physical disruption of the bacterial cytoplasmic membrane. nih.gov This mode of action is noteworthy as it targets the integrity of the cell, a mechanism that can be effective against a range of pathogens. nih.govscielo.br

Studies have shown that this compound exhibits remarkable antibacterial activity against pathogenic bacteria, including strains known for their resistance to conventional antibiotics. nih.gov A key study evaluated its effects against several bacterial species, demonstrating its potential as a broad-spectrum antibacterial agent. nih.govnih.gov The compound's efficacy against antibiotic-resistant pathogens makes it a subject of interest in the search for new antimicrobial agents. nih.govmdpi.com

Table 1: Bacterial Strains Susceptible to this compound This table is based on data reported in a study evaluating the antibacterial effects of this compound.

| Category | Bacterial Strain | Relevance |

|---|---|---|

| Pathogen | Escherichia coli O157 | A significant foodborne pathogen. nih.gov |

| Antibiotic-Resistant | Not specified in abstracts | The compound displays activity against them. nih.gov |

| General Pathogen | Not specified in abstracts | The compound shows activity against them. nih.gov |

The primary antibacterial mechanism of this compound is the perturbation of the cytoplasmic membrane's integrity. nih.gov This disruption leads to a cascade of events that compromise cell viability, ultimately causing bacterial cell death. nih.govmdpi.com

This compound directly affects the bacterial cytoplasmic membrane, inducing both permeabilization and depolarization. nih.gov The induction of membrane permeabilization was confirmed using the fluorescent dye SYTOX green, which can only enter cells with compromised membranes. nih.govmdpi.com In experiments with Escherichia coli O157, treatment with this compound led to an increase in SYTOX green uptake, indicating that the membrane had become permeable. nih.gov

Simultaneously, the compound causes membrane depolarization. nih.gov This was demonstrated using the potential-sensitive dye bis-(1,3-dibutylbarbituric acid) trimethine oxonol, which detected changes in the membrane potential of E. coli O157 cells after exposure to this compound. nih.gov This loss of membrane potential disrupts essential cellular processes that rely on the electrochemical gradient. mdpi.com The membrane-active mechanism was further supported by observing calcein efflux in a model membrane system. nih.gov

The membrane damage induced by this compound results in the leakage of intracellular components. nih.gov A critical indicator of this damage is the efflux of potassium ions (K⁺) from the cell's interior to the extracellular environment. nih.govmdpi.com Studies observed that bacterial cells treated with this compound leaked potassium ions, confirming that the compound's action leads to significant membrane damage. nih.gov This loss of essential ions and other intracellular materials from the cytoplasm is a direct consequence of the membrane perturbation and contributes to cell death. nih.gov

Mechanisms of Cytoplasmic Membrane Disruption

Antiviral Activity against Viral Replicases

In addition to its antibacterial properties, recent computational research has explored the antiviral potential of this compound. nih.gov This research has focused on its ability to interact with key viral enzymes essential for replication. nih.gov

This compound has been identified as a potential inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral RNA replication and transcription. nih.gov In a computational drug design study, this compound was investigated as a potential inhibitor against SARS-CoV-2 RdRp. nih.gov The findings from this in silico analysis suggest a strong interaction between the compound and the enzyme. nih.gov

The molecular docking study revealed that this compound binds to the RdRp enzyme with a significant binding score. nih.gov It formed five hydrogen bonds, two of which were with the key catalytic residues Asp618 and Asp760. nih.gov The interaction with these functional residues suggests a potential mechanism for inhibiting the enzyme's natural function. nih.gov It is important to note that these findings are based on computational models and require experimental validation to confirm the inhibitory function of this compound against SARS-CoV-2 RdRp. nih.govresearchgate.net

Table 2: Molecular Docking Results of this compound against SARS-CoV-2 RdRp This table summarizes the findings from a computational screening study.

| Compound | Binding Score (kcal/mol) | Key Interactions |

|---|---|---|

| This compound | -7.8 | 5 hydrogen bonds, including with catalytic residues Asp618 and Asp760. nih.gov |

| Sitogluside | -7.3 | 4 hydrogen bonds, including with functional residues Arg555, Ser759, and Asp760. nih.gov |

Computational Molecular Docking and Binding Affinity Analysis

Computational molecular docking is a pivotal in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. openaccessjournals.com This technique is instrumental in drug discovery for identifying potential therapeutic candidates by simulating their interaction with a target protein at an atomic level. openaccessjournals.comnih.gov The analysis of docking results provides insights into the binding mechanisms and key amino acid residues involved in the interaction, which can guide the optimization of ligand structures to enhance their binding affinity. openaccessjournals.com

In the context of exploring the therapeutic potential of natural compounds, molecular docking studies have been employed to investigate the binding affinity of various phytochemicals, including this compound. For instance, a study investigating plant-derived compounds as potential inhibitors of the SARS-CoV-2 main protease (Mpro) suggested that this compound exhibited a minimal binding affinity, indicating its potential as an antiviral agent. researchgate.net The process often involves ranking ligands based on their calculated binding free energies, with lower energy values suggesting a higher affinity for the target's binding pocket. frontiersin.org

Molecular Dynamics Simulation of Protein-Ligand Interactions

Molecular dynamics (MD) simulations offer a more dynamic and realistic perspective on protein-ligand interactions compared to the static nature of molecular docking. chemrxiv.orgnih.gov These simulations provide detailed information about the conformational changes and stability of a protein-ligand complex over time. nih.govmdpi.com By employing force fields and sophisticated algorithms, MD simulations can elucidate the dynamic behavior of biomolecular systems, which is crucial for a deeper understanding of a compound's mechanism of action. nih.govmdpi.com

The stability of the protein-ligand complex is a key parameter assessed in MD simulations, often evaluated by metrics such as the root-mean-square deviation (RMSD). researchgate.net A stable and consistent RMSD throughout the simulation indicates a stable binding of the ligand. researchgate.net Explicit solvent MD simulations, which can be run for durations such as 100 nanoseconds, are utilized to evaluate the stability of the docked protein-ligand system. figshare.com This approach has been used to confirm the binding of various chemical complexes and to analyze their binding strength through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) analysis. researchgate.net

Neuroprotective Potential and Associated Cellular Pathways

Effects in Neurodegeneration Models (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans serves as a valuable in vivo model for studying neurodegenerative diseases due to its well-mapped neuronal network and conserved molecular pathways shared with mammals. aging-us.commdpi.com Extracts from plants of the Glochidion genus have demonstrated neuroprotective effects in C. elegans models. For instance, extracts from Glochidion zeylanicum have been shown to protect against β-amyloid (Aβ)-induced toxicity, a hallmark of Alzheimer's disease. mdpi.comnih.gov This was evidenced by a delay in Aβ-induced paralysis in transgenic C. elegans strains. mdpi.com Similarly, extracts from Glochidion littorale have shown protective effects against 1-methyl-4-phenylpyridinium (MPP+)-induced neurodegeneration, which mimics Parkinson's disease symptoms. mdpi.comnih.gov

The neuroprotective activity of these extracts is often attributed to their antioxidant properties, which help in mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative disorders. nih.govmdpi.comnih.gov Studies have shown that these extracts can reduce the accumulation of reactive oxygen species (ROS) and protect against oxidative stress-induced damage in C. elegans. mdpi.comnih.gov

Modulation of Key Transcriptional Factors (e.g., DAF-16 Activation)

The transcription factor DAF-16, the worm ortholog of the mammalian FOXO transcription factor, plays a crucial role in regulating stress resistance, longevity, and cellular homeostasis. frontiersin.orgsemanticscholar.org Its activation and subsequent translocation into the nucleus are key to its protective functions. mdpi.comfrontiersin.org

Studies on Glochidion extracts have indicated that their neuroprotective effects are associated with the activation of DAF-16. mdpi.comnih.gov Treatment with Glochidion littorale extract was found to induce the nuclear accumulation of DAF-16 in transgenic C. elegans. mdpi.com This activation of DAF-16 is believed to upregulate the expression of target genes that control stress resistance, thereby contributing to the observed neuroprotection. mdpi.com The requirement of DAF-16 for these protective effects was further confirmed by experiments using daf-16 loss-of-function mutant worms, where the extract did not increase their survival rate under oxidative stress. mdpi.com

Immunomodulatory Effects

Regulation of Inflammatory Cytokine Production (e.g., IL-1β, IL-10)

This compound has been identified in plant extracts that exhibit immunomodulatory activities, specifically in the regulation of inflammatory cytokine production. rsc.org Cytokines such as Interleukin-1β (IL-1β) and Interleukin-10 (IL-10) are key players in the immune response. rsc.org IL-1β is a pro-inflammatory cytokine that contributes to inflammation, while IL-10 is an anti-inflammatory cytokine that regulates the functions of various immune cells. rsc.orgfoliamedica.bgoatext.com

An investigation into the immunomodulatory effects of a Boehmeria nivea leaf extract, which contains this compound, revealed its ability to modulate the production of IL-1β and IL-10 in RAW 264.7 murine macrophages. rsc.org The n-butanol extract of these leaves, in which this compound was identified, showed potent immunomodulatory activity by inhibiting the production of the pro-inflammatory cytokine IL-1β and stimulating the production of the anti-inflammatory cytokine IL-10. rsc.org This dual regulatory effect highlights the potential of compounds like this compound in managing inflammatory conditions.

Macrophage Cell Line-Based Studies (e.g., RAW 264.7)

The murine macrophage cell line RAW 264.7 is a foundational in vitro model for investigating inflammatory processes and evaluating the anti-inflammatory potential of various compounds. ontosight.ainih.gov Macrophages, when activated by stimuli like lipopolysaccharide (LPS), trigger signaling cascades that result in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). d-nb.infobiomolther.orgjournal-dtt.org A key regulator of this process is the transcription factor nuclear factor-kappa B (NF-κB), which, upon activation, moves to the nucleus to promote the expression of inflammatory genes. nih.govjmb.or.krplos.org

While specific studies detailing the direct effects of isolated this compound on RAW 264.7 cells are not extensively documented in publicly available literature, the anti-inflammatory activity of this compound is inferred from studies of plant extracts known to contain it. ontosight.ai Phytochemicals, including lignans (B1203133) and glycosides similar to this compound, are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. d-nb.infonih.gov This inhibition consequently suppresses the expression and release of downstream inflammatory mediators like NO, TNF-α, PGE2, IL-1β, and IL-6 in LPS-stimulated macrophages. d-nb.info

The general mechanism for many natural anti-inflammatory compounds tested in RAW 264.7 cells involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively. nih.govbiomolther.org It is plausible that this compound shares this mechanism of action, which is a common target for anti-inflammatory drug discovery. journal-dtt.org However, without direct experimental evidence, this remains a hypothesis. Further research is required to specifically delineate the impact of this compound on inflammatory pathways within RAW 264.7 macrophage cells.

Exploration of Other Potential Biological Activities from Natural Sources

This compound has been isolated from various natural sources, including plants from the Glochidion and Sambucus genera, and has been investigated for several other biological activities beyond its anti-inflammatory potential. nih.govsemanticscholar.org

Antifungal Activity

One of the most thoroughly investigated properties of this compound is its antifungal effect, particularly against the pathogenic yeast Candida albicans. nih.govbioseek.eu Research has shown that this compound exerts a potent antifungal action by disrupting the fungal cell membrane. nih.govnih.gov

The primary mechanism involves causing membrane depolarization and increasing permeability, which leads to cell death. nih.govbioseek.eu This membrane-active mechanism was confirmed through several experimental approaches:

Fluorescent Dye Assays : Using dyes like 3,3'-dipropylthiacarbocyanine iodide [DiSC3(5)] and propidium iodide, studies confirmed that this compound induces membrane depolarization and permeabilization. nih.govbioseek.eu

Model Membrane Studies : Experiments with calcein-encapsulating large unilamellar vesicles (LUVs) demonstrated the compound's direct disruptive effect on lipid bilayers. nih.govbioseek.eu

Pore Formation : this compound was found to form pores in the fungal membrane with an estimated radius of 1.4 to 2.3 nm. nih.govnih.gov This was observed by tracking the influx of different-sized fluorescent dyes into the fungal cells. bioseek.eu

Cellular Morphology : Flow cytometry analysis revealed that treatment with this compound leads to the shrinkage of fungal cells, a direct consequence of membrane damage. bioseek.eu

Notably, this antifungal activity was demonstrated to have minimal hemolytic effect on human red blood cells, suggesting a degree of selectivity for fungal over mammalian cells. nih.govbioseek.eu

Antioxidant and Other Activities

This compound is also recognized for its potential antioxidant properties. ontosight.ai As a phenolic compound, its structure lends itself to scavenging free radicals, a capacity often associated with lignans and flavonoids. semanticscholar.orgmdpi.comnih.gov Extracts from plants containing this compound, such as Glochidion littorale and Litsea cubeba, have shown significant antioxidant activity in various assays. semanticscholar.orgmdpi.com This activity is believed to contribute to other observed effects, such as neuroprotection. mdpi.com

Additionally, broader screenings of plant extracts containing this compound and related compounds suggest potential for other bioactivities, including antiviral effects. ontosight.ai However, specific studies detailing the antiviral mechanisms of isolated this compound are limited.

The table below summarizes the explored biological activities of this compound.

| Biological Activity | Organism/Cell Model | Key Mechanistic Findings | References |

| Anti-inflammatory | Inferred, based on RAW 264.7 macrophage studies of related compounds | Potential inhibition of the NF-κB pathway and suppression of inflammatory mediators (NO, TNF-α, etc.). | ontosight.aid-nb.info |

| Antifungal | Candida albicans | Disrupts fungal cell membrane integrity by forming pores (1.4-2.3 nm radius), causing depolarization and permeabilization. | nih.govbioseek.eunih.gov |

| Antioxidant | In vitro assays; inferred from extract studies | Acts as a free radical scavenger, a common property of phenolic compounds. | ontosight.aisemanticscholar.orgmdpi.com |

| Antiviral | Suggested | Mentioned as a potential activity, but specific mechanisms for the isolated compound are not well-defined. | ontosight.ai |

Advanced Research Methodologies Applied to Glochidioboside Studies

Analytical Techniques for Isolation, Purification, and Quantification

The initial steps in studying glochidioboside involve its extraction from natural sources and subsequent purification. slideshare.net This process relies heavily on various chromatographic and spectrometric methods to separate the compound from complex mixtures and verify its identity and purity. slideshare.net

Chromatographic Separations (e.g., Column Chromatography, HPLC, LC-MS Profiling)

Chromatographic techniques are fundamental to the isolation and purification of this compound from plant extracts. rajithperera.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. rajithperera.combio-rad.com

Initially, crude extracts are often subjected to column chromatography (CC) over silica (B1680970) gel or Sephadex LH-20 to achieve a preliminary separation of compounds. koreascience.kr For finer purification, High-Performance Liquid Chromatography (HPLC) is employed. nih.govexplorationpub.com HPLC offers superior resolution and is a key technique for obtaining highly pure this compound. nih.govexplorationpub.com It utilizes high pressure to pass the sample mixture through a column packed with a stationary phase, allowing for the separation, identification, and quantification of individual components. rajithperera.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.orgchemyx.com LC-MS is invaluable for profiling the phytochemical constituents of an extract and identifying known compounds like this compound by comparing their mass-to-charge ratio and retention times with known standards or databases. wikipedia.orgmdpi.com This technique is highly sensitive and selective, making it suitable for analyzing complex biological samples. wikipedia.org

Table 1: Chromatographic Techniques in this compound Research

| Technique | Principle | Application in this compound Studies |

|---|---|---|

| Column Chromatography (CC) | Separation based on differential adsorption of compounds to a solid stationary phase. | Initial, coarse purification of this compound from crude plant extracts. koreascience.kr |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation of compounds based on their affinity for the stationary and mobile phases. rajithperera.com | Fine purification to obtain high-purity this compound; quantification. nih.govexplorationpub.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass spectrometry detection for identification and quantification. wikipedia.org | Phytochemical profiling of extracts to identify this compound and other constituents. mdpi.com |

Spectrometric Detection Methods for Compound Characterization

Once isolated, the precise chemical structure of this compound is determined using a variety of spectrometric methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. koreascience.kr

Nuclear Magnetic Resonance (NMR) spectroscopy , including 1D (¹H and ¹³C NMR) and 2D techniques (COSY, HSQC, HMBC, NOESY), is crucial for elucidating the complete structure of this compound. koreascience.krnih.gov These methods reveal the connectivity between protons and carbons, helping to piece together the molecule's framework. koreascience.krMass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), provides the exact molecular weight and elemental composition of the compound. nih.gov Other spectrometric techniques like Ultraviolet-Visible (UV-Vis) spectroscopy and Infrared (IR) spectroscopy offer additional information about the presence of specific functional groups and chromophores within the molecule. researchgate.net

Table 2: Spectrometric Techniques for this compound Characterization

| Technique | Principle | Information Obtained for this compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. | Detailed structural elucidation, including atom connectivity and stereochemistry. koreascience.krnih.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determination of molecular weight and elemental formula. nih.gov |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV or visible light by the compound. | Information on electronic transitions and the presence of chromophores. researchgate.net |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule. researchgate.net |

In Vitro Cellular and Biochemical Assay Systems

To understand the biological effects of this compound, researchers utilize a variety of in vitro assays. These controlled laboratory experiments use cells and biochemical components to investigate the compound's mechanisms of action at a molecular and cellular level. novalix.combmglabtech.com

Membrane Integrity and Permeability Assays (e.g., Dye Uptake, Calcein (B42510) Efflux)

A key area of investigation for this compound is its effect on cell membranes. nih.gov Assays that measure membrane integrity and permeability are therefore central to understanding its antibacterial activity. nih.gov

The SYTOX Green uptake assay is used to assess membrane permeabilization. SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and fluoresces brightly, indicating membrane damage. nih.gov The calcein efflux assay provides further evidence of membrane disruption. nih.gov In this assay, cells are loaded with calcein, a fluorescent dye that is retained within cells with intact membranes. If this compound damages the membrane, calcein leaks out, leading to a decrease in intracellular fluorescence. nih.govmdpi.com

Table 3: Membrane Integrity and Permeability Assays for this compound

| Assay | Principle | Findings with this compound |

|---|---|---|

| SYTOX Green Uptake | A membrane-impermeable dye fluoresces upon entering a cell with a compromised membrane and binding to DNA. nih.gov | This compound treatment leads to increased SYTOX Green uptake in bacteria, indicating membrane permeabilization. nih.gov |

| Calcein Efflux | A fluorescent dye leaks out of cells when the membrane is damaged, causing a decrease in intracellular fluorescence. nih.gov | This compound induces calcein efflux from membrane models, supporting a membrane-active mechanism. nih.govmdpi.com |

Flow Cytometric Analysis for Cellular Changes

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells in a fluid stream as they pass through a laser beam. clsi.orgyoutube.com It can be used to assess various cellular parameters, including changes in membrane potential and cell cycle distribution. plos.orgnih.gov

In the context of this compound research, flow cytometry has been employed to study its effects on bacterial cell membranes. For instance, by using a membrane potential-sensitive dye like bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC4(3)), researchers can monitor changes in membrane polarization. nih.gov An increase in fluorescence indicates membrane depolarization, a common consequence of membrane damage. nih.gov This technique allows for the rapid analysis of a large number of individual cells, providing robust statistical data on the cellular response to this compound. bitesizebio.com

Table 4: Flow Cytometric Analysis of this compound-Induced Cellular Changes

| Analysis | Principle | Application in this compound Studies |

|---|---|---|

| Membrane Potential Analysis | Utilizes potential-sensitive dyes (e.g., DiBAC4(3)) that exhibit changes in fluorescence in response to membrane depolarization. nih.gov | Demonstrates that this compound causes membrane depolarization in pathogenic bacteria. nih.gov |

Microbial Susceptibility Testing (e.g., Microdilution)

To quantify the antibacterial potency of this compound, microbial susceptibility tests are performed. nih.gov The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. eucast.orgclsi.orgmdpi.com

This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a microtiter plate. mdpi.com Each well is then inoculated with a standardized suspension of the target bacterium. After an incubation period, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. eucast.org This method is crucial for establishing the antibacterial spectrum and potency of this compound against various pathogenic bacteria. nih.gov

Table 5: Microbial Susceptibility Testing of this compound

| Method | Principle | Purpose in this compound Research |

|---|---|---|

| Broth Microdilution | Serial dilutions of the antimicrobial agent are tested against a standard inoculum of bacteria to determine the lowest concentration that inhibits growth. mdpi.comnih.gov | To determine the Minimum Inhibitory Concentration (MIC) of this compound against a range of pathogenic and antibiotic-resistant bacteria. nih.gov |

Radical Scavenging Activity Assays (e.g., DPPH)

The antioxidant capacity of a compound is its ability to neutralize reactive free radicals, which are implicated in numerous disease pathologies. A common and reliable method to determine this is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. dntb.gov.uareferencecitationanalysis.com This technique utilizes the stable free radical DPPH, which presents a deep violet color in solution. dntb.gov.ua When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color fades to a pale yellow. dntb.gov.uascienceopen.com The degree of this color change, measured as a decrease in absorbance at approximately 517 nm, is directly proportional to the radical scavenging activity of the tested compound. scienceopen.com

While specific antioxidant data for the isolated this compound compound is not extensively detailed, its presence has been confirmed in plant extracts that exhibit potent radical scavenging activity. For instance, this compound was identified as a key phenolic constituent in an ethyl acetate (B1210297) extract of Ceiba pentandra. referencecitationanalysis.comresearchgate.net This extract demonstrated powerful in vitro DPPH radical-scavenging potential, showing activity comparable to standard antioxidants such as Ascorbic acid and Butylated hydroxyanisole (BHA). researchgate.net Similarly, extracts from various species of the Glochidion genus, from which this compound was first identified, have shown significant DPPH scavenging abilities. dntb.gov.ua

| Sample | DPPH Radical Scavenging Activity (IC50) | Reference Compound(s) |

|---|---|---|

| Ethyl Acetate Extract of Ceiba pentandra (containing this compound) | 0.0716 mg/mL | Ascorbic acid (0.045 mg/mL), BHA (0.056 mg/mL) referencecitationanalysis.comresearchgate.net |

IC50 is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Computational and Modeling Approaches for Mechanistic Insights

To comprehend how this compound interacts with biological targets at a molecular level, researchers employ advanced computational and modeling techniques. These in silico methods provide deep mechanistic insights that complement experimental data and guide further research.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a powerful computer simulation method used to analyze the physical movements of atoms and molecules over time. rhhz.netsysrevpharm.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of how a ligand, such as this compound, interacts with a biological receptor, revealing details about the stability, conformational changes, and binding energetics of the complex. rhhz.netnih.gov

A notable application of this methodology was in a study investigating potential inhibitors for the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. tandfonline.com In this research, a 100-nanosecond MD simulation was performed to evaluate the stability of the docked complex between this compound and the RdRp enzyme. tandfonline.com The simulation revealed that although this compound shifted its position from the catalytic site to the substrate entry site, it maintained a strong and stable binding affinity. tandfonline.com This finding suggests that this compound could be a promising therapeutic candidate requiring further experimental validation. tandfonline.com

| Parameter | Finding |

|---|---|

| Biological Target | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) tandfonline.com |

| Initial Binding Score | -7.8 kcal/mol tandfonline.com |

| Key Interactions | Five hydrogen bonds, including with catalytic residues Asp618 and Asp760 tandfonline.com |

| MD Simulation Duration | 100 nanoseconds tandfonline.com |

| Post-MD Binding Affinity (ΔG) | < -11.5 kcal/mol tandfonline.com |

Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. dntb.gov.ua The primary goal of SAR is to identify the specific structural features, known as the pharmacophore, that are essential for the compound's biological effect. By systematically modifying a molecule's structure and observing the resulting changes in activity, researchers can design new, more potent, and selective compounds.

The mechanism of action for this compound has been explored in certain contexts, such as its ability to disrupt the cell membrane of pathogens, which is a crucial first step for future SAR studies. However, comprehensive SAR studies that systematically modify the this compound structure—for instance, by altering its glycosidic bond or the functional groups on its dihydrodehydrodiconiferyl alcohol backbone—to map its activity profile are not yet extensively reported in the scientific literature. Such investigations would be a valuable future direction to optimize its therapeutic potential.

Future Research Directions and Translational Prospects for Glochidioboside

Identification of Novel Biological Targets and Signaling Pathways

Future research must prioritize the definitive identification of Glochidioboside's molecular targets and the signaling cascades it modulates. Initial studies have shown it possesses antifungal activity against Candida albicans by forming pores and perturbing the plasma membrane, a mechanism that suggests a direct interaction with membrane components. nih.govacs.org Its antibacterial action against pathogenic bacteria is also attributed to membrane disruption. pnas.org

Beyond direct membrane interaction, investigations into its influence on cellular signaling are crucial. In the nematode Caenorhabditis elegans, extracts containing lignans (B1203133) such as this compound have been shown to confer neuroprotective effects by activating the DAF-16/FoxO and SKN-1/Nrf-2 signaling pathways, which are central to stress resistance and longevity. researchgate.netmdpi.com In silico docking studies have also pointed to potential antiviral applications, with this compound showing a high binding affinity for the dengue virus (DENV) polymerase, specifically interacting with key catalytic residues. researchgate.net Furthermore, network pharmacology analysis of complex herbal formulations containing this compound suggests an association with inflammatory pathways, including PI3K-Akt, NF-κB, AMPK, and TNF signaling. d-nb.info Future studies should aim to validate these putative targets and pathways through robust biochemical and cell-based assays to confirm direct molecular interactions and downstream functional consequences.

Investigation of Synergistic Bioactivities with Other Compounds

A significant translational prospect for this compound lies in its potential for use in combination therapies. Pharmacological advancements for constituents of the Glochidion genus, from which this compound is isolated, are encouraged through the exploration of synergistic combinations. researchgate.netresearchgate.netresearchgate.net The rationale is that combining this compound with other therapeutic agents could enhance efficacy, reduce the concentration needed for a therapeutic effect, and potentially overcome drug resistance.

For instance, its antifungal mechanism of membrane permeabilization could render fungal cells more susceptible to conventional antifungal drugs that have intracellular targets. nih.gov Synergistic effects have been observed with other natural compounds; for example, the phenylpropanoid methyleugenol exhibits synergy with fluconazole (B54011) against resistant Candida isolates. nih.gov Similarly, the lignan (B3055560) rhein (B1680588) has been shown to significantly increase the antibacterial activity of amoxicillin (B794) against H. pylori. nih.gov Future research should systematically screen for synergistic interactions between this compound and a panel of established antimicrobial and anticancer agents. tandfonline.com Such studies are critical for developing novel, more effective therapeutic strategies.

Rational Design and Synthesis of this compound Analogues with Enhanced Specificity

To optimize the therapeutic potential of this compound, the rational design and synthesis of analogues with improved potency and target specificity are a logical next step. The natural structure of this compound, (7S,8R)-dihydrodehydrodiconiferyl alcohol 9'-O-β-D-glucopyranoside, offers several sites for chemical modification. scribd.com

Future synthetic strategies could focus on several key areas:

Modification of the Glucoside Moiety: Altering the sugar component or the glycosidic linkage could influence solubility, bioavailability, and interaction with specific cellular transporters or targets.

Substitution on the Aromatic Rings: Introducing different functional groups onto the phenyl rings of the neolignan core could modulate binding affinity and specificity for target proteins.

Alterations to the Dihydrobenzofuran Ring: Modifying the core heterocyclic structure could fine-tune the molecule's three-dimensional shape to enhance its fit within a biological target's binding pocket.

The successful synthesis of analogues for other natural products, such as bergenin, demonstrates the feasibility of this approach for generating novel derivatives with enhanced biological activity. mdpi.com These efforts should be guided by computational modeling and structure-activity relationship (SAR) studies to rationally predict which modifications will yield the most significant improvements.

Comprehensive Elucidation of its Biosynthetic Network

A complete understanding of this compound's biosynthetic pathway in plants is essential for ensuring a sustainable supply through metabolic engineering or synthetic biology approaches. As a lignan, its biosynthesis is understood to originate from the general phenylpropanoid pathway. scribd.com

The proposed pathway begins with primary metabolites that form hydroxycinnamic acids, such as ferulic acid, p-coumaric acid, and sinapic acid. scribd.com These are then reduced to their corresponding monolignols. This compound is derived from coniferyl alcohol. The pathway proceeds through the oxidative dimerization of two coniferyl alcohol units to create the dihydrodehydrodiconiferyl alcohol skeleton. scribd.com The final step is a glycosylation event, where a UDP-glucose-dependent glycosyltransferase attaches a glucose moiety to the 9'-hydroxyl group to yield the final this compound molecule. scribd.com Future research should focus on identifying and characterizing the specific enzymes, particularly the dirigent proteins and oxidases that control the stereospecific coupling of the monolignols and the specific glycosyltransferase responsible for the final step.

Application of Omics Technologies in Mechanistic Studies

To obtain a holistic view of this compound's mechanism of action, the application of advanced "omics" technologies is indispensable. nih.gov These high-throughput methods can provide comprehensive data on the global cellular response to the compound.

Genomics and Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze changes in the entire transcriptome of cells (e.g., fungal, bacterial, or human cancer cells) following treatment with this compound. This would reveal which genes and pathways are upregulated or downregulated, providing clues about its mechanism of action, as suggested by studies on DAF-16 target genes. mdpi.com

Proteomics: Techniques like thermal proteome profiling or chemical proteomics can identify the direct protein binding partners of this compound within the cell. This would move beyond pathway-level analysis to pinpoint specific molecular targets.

The use of network pharmacology and other systems biology approaches, already applied to herbal formulas containing this compound, provides a framework for integrating these multi-omics datasets to build comprehensive models of the compound's biological effects. d-nb.info

Q & A

Q. What gaps exist in understanding Glochidioboside’s biosynthesis, and how can omics approaches address them?

- Research Gaps : Biosynthetic pathways for glycosylation steps remain uncharacterized.

- Omics Strategies : Perform transcriptomics on producing plants (e.g., Glochidion spp.) to identify candidate UDP-glycosyltransferases. Use heterologous expression in Nicotiana benthamiana for functional validation .

Data Presentation and Publication

Q. How should contradictory results in this compound’s cytotoxicity profiles be reported?

- Framework : Clearly document cell lines (e.g., HEK293 vs. HepG2), exposure times, and assay endpoints (e.g., MTT vs. LDH). Discuss potential confounding factors (e.g., serum content in media) .

Q. What are the criteria for including this compound data in high-impact journals?

- Requirements : Provide full spectral data for novel compounds, dose-response curves for bioactivity, and mechanistic evidence (e.g., membrane depolarization assays). Avoid redundant data in tables/figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.